

# Comparative Analysis of MALT1 Inhibitors: SGR-1505 and JNJ-67856633

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two investigational allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), **SGR-1505** and JNJ-67856633. Both molecules are currently in clinical development for the treatment of B-cell malignancies. This document summarizes their mechanism of action, preclinical efficacy, and available clinical data, with a focus on quantitative comparisons and experimental methodologies.

### Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is downstream of the B-cell receptor (BCR).[1][2] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions that are essential for the activation of the NF-κB signaling pathway, a key driver of proliferation and survival in many B-cell lymphomas.[1][2][3] SGR-1505, developed by Schrödinger, and JNJ-67856633, from Janssen Research & Development, are both orally bioavailable, allosteric inhibitors that target the protease activity of MALT1.[4][5][6]

#### **Mechanism of Action**

Both **SGR-1505** and JNJ-67856633 are allosteric inhibitors of MALT1, meaning they bind to a site distinct from the active catalytic site of the protease.[4][5] This binding event induces a conformational change that inhibits the enzymatic activity of MALT1. The inhibition of MALT1



protease prevents the cleavage of its substrates, such as BCL10 and RelB, which in turn suppresses the constitutive NF-κB signaling that drives the growth of certain B-cell lymphomas. [5][7]

# **Signaling Pathway**

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the point of intervention for **SGR-1505** and JNJ-67856633.



Click to download full resolution via product page

B-Cell Receptor to NF-κB signaling pathway targeted by MALT1 inhibitors.

## **Preclinical Data Comparison**



The following tables summarize the available quantitative preclinical data for **SGR-1505** and JNJ-67856633. It is important to note that these values may not be directly comparable due to potential differences in experimental conditions between studies.

Table 1: Biochemical and Cellular Potency

| Parameter                           | SGR-1505                                            | JNJ-67856633                                            |
|-------------------------------------|-----------------------------------------------------|---------------------------------------------------------|
| Biochemical MALT1 Inhibition (IC50) | 1.3 nM[4][8]                                        | 22.4 nM[5]                                              |
| MALT1 Inhibition (Ki)               | Not Reported                                        | 40.9 nM[9]                                              |
| BCL10 Cleavage Assay (IC50)         | 22 nM (in OCI-LY10 cells)[4]                        | Not specifically reported, but activity confirmed[5][7] |
| IL-10 Secretion Assay (IC50)        | 36 nM (in OCI-LY10 cells)[4]                        | 77 nM[9]                                                |
| IL-6 Secretion Assay (IC50)         | Not Reported                                        | 114 nM[9]                                               |
| Antiproliferative Assay (IC50)      | 71 nM (OCI-LY10 cells)[4] 57<br>nM (REC-1 cells)[4] | Activity confirmed in ABC-DLBCL cell lines[5]           |

Note: A direct comparison of potency suggests **SGR-1505** is more potent than JNJ-67856633 in preclinical assays. One study reported that **SGR-1505** is approximately 50-fold more potent at inhibiting cytokine release in a whole blood assay compared to "JNJ-6633" (presumably JNJ-67856633).[10]

# **Clinical Development Status**

Both **SGR-1505** and JNJ-67856633 are currently in Phase 1 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory B-cell malignancies.[11][12][13][14]

#### SGR-1505:

A Phase 1 trial (NCT05544019) is ongoing for patients with mature B-cell neoplasms.[2][13]



- Initial data from the Phase 1 study in heavily pretreated patients with B-cell malignancies showed an overall response rate of 22% across all dose levels.[1][15]
- The compound was reported to be well-tolerated with a favorable safety profile.[1][15]

#### JNJ-67856633:

- A Phase 1 trial (NCT03900598) is ongoing for patients with Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[3][12]
- Preliminary data from the dose-escalation study showed clinical activity in both indolent and aggressive lymphomas.[3]
- The recommended Phase 2 dose was determined to be 300 mg once daily.[16]

## **Experimental Protocols**

Below are generalized protocols for the key assays used to characterize MALT1 inhibitors, based on publicly available information and standard laboratory methods.

## **General Experimental Workflow**



Click to download full resolution via product page

A generalized workflow for the development and evaluation of MALT1 inhibitors.

## **BCL10 Cleavage Assay (Western Blot)**

 Cell Culture and Treatment: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured under standard conditions. Cells are treated with varying concentrations of the MALT1 inhibitor (SGR-1505 or JNJ-67856633) or a vehicle control for a specified period.



- Protein Extraction: After treatment, cells are harvested and lysed to extract total protein.
- SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
- Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL10, which can detect both the full-length and cleaved forms of the protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
- Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified to determine the extent of cleavage inhibition by the compound.[17]

## Cytokine (IL-10) Secretion Assay (ELISA)

- Cell Culture and Treatment: B-cell lymphoma cell lines known to secrete IL-10 (e.g., OCI-LY10) are seeded in multi-well plates. The cells are then treated with a range of concentrations of the MALT1 inhibitor or a vehicle control.
- Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-10 in the supernatant is measured using a commercially available ELISA kit.[18][19][20] This typically involves the following steps:
  - Coating a microplate with an IL-10 capture antibody.
  - Adding the collected supernatants and a standard curve of known IL-10 concentrations.
  - Incubating with a detection antibody conjugated to an enzyme.
  - Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
- Data Analysis: The absorbance is read using a microplate reader, and the concentration of IL-10 in each sample is determined by comparison to the standard curve. The IC50 value is



calculated as the concentration of the inhibitor that causes a 50% reduction in IL-10 secretion.

## **Antiproliferative Assay (e.g., MTT or CellTiter-Glo)**

- Cell Seeding: B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1) are seeded into 96-well plates at a predetermined density.
- Compound Treatment: The cells are treated with serial dilutions of the MALT1 inhibitor or a
  vehicle control.
- Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
- Viability Assessment: A reagent to measure cell viability is added to each well.
  - MTT Assay: MTT is reduced by metabolically active cells to a purple formazan product.
     The formazan is then solubilized, and the absorbance is measured.
  - CellTiter-Glo Assay: This reagent measures ATP levels, which correlate with the number of viable cells, through a luminescent signal.
- Data Analysis: The signal (absorbance or luminescence) is proportional to the number of viable cells. The IC50 value is determined as the concentration of the inhibitor that reduces cell proliferation by 50% compared to the vehicle control.

# **Summary and Conclusion**

SGR-1505 and JNJ-67856633 are both promising allosteric MALT1 inhibitors with demonstrated preclinical activity and ongoing clinical evaluation in B-cell malignancies. Based on the available preclinical data, SGR-1505 appears to be a more potent inhibitor of MALT1 than JNJ-67856633. Both compounds have shown clinical activity in early-phase trials. The detailed experimental protocols provided in this guide offer a framework for understanding the evaluation of these and similar targeted therapies. Further clinical data will be crucial to fully delineate the comparative efficacy and safety profiles of these two molecules and their potential roles in the treatment of B-cell lymphomas.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. schrodinger.com [schrodinger.com]
- 3. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Abstract 5690: Discovery of JNJ-67856633: A novel, first-in-class MALT1 protease inhibitor for the treatment of B cell lymphomas | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Schroedinger's MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 9. | BioWorld [bioworld.com]
- 10. Schrödinger Presents Data Supporting Advancement of SGR-1505 and SGR-2921 at American Society of Hematology 2023 Annual Meeting | Financial Post [financialpost.com]
- 11. schrodinger.com [schrodinger.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Study of the MALT1 Inhibitor JNJ-67856633 and Ibrutinib in Combination in B-cell NHL and CLL | MedPath [trial.medpath.com]
- 15. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress - BioSpace [biospace.com]



- 16. library.ehaweb.org [library.ehaweb.org]
- 17. researchgate.net [researchgate.net]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Comparative Analysis of MALT1 Inhibitors: SGR-1505 and JNJ-67856633]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#comparative-analysis-of-sgr-1505-and-jnj-67856633]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com